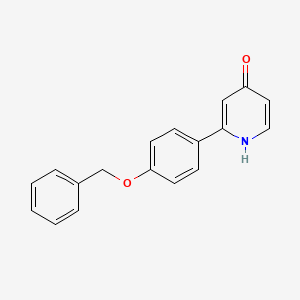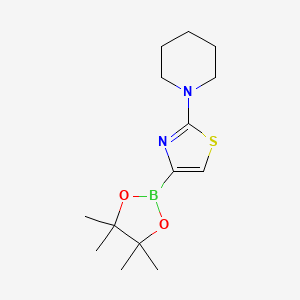![molecular formula C5H11ClN4 B3059884 [2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride CAS No. 1390654-25-7](/img/structure/B3059884.png)
[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride
Descripción general
Descripción
[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N4 It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-triazole structure have been known to interact with various enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
It’s known that the nitrogen atoms (n1 and n2) in the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
For instance, some triazole derivatives have been found to inhibit tubulin polymerization , which is crucial for cell division and could potentially explain any anticancer activity.
Pharmacokinetics
The compound’s molecular weight of 19908 suggests it may have suitable properties for absorption and distribution
Result of Action
Some compounds with similar structures have demonstrated anticancer activity . They were tested on human ovarian cancer cell lines and showed promising results .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate alkylating agent, followed by the introduction of the amine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the triazole ring, leading to a diverse array of compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with various biological targets, making it a candidate for drug development. Researchers investigate its effects on enzymes, receptors, and other molecular targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer properties. The compound’s ability to inhibit specific enzymes or pathways makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of polymers, coatings, and other advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: The parent compound of [2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride, known for its broad range of biological activities.
1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and UV stabilization.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a bioactive molecule make it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-9-5(2-3-6)7-4-8-9;;/h4H,2-3,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWUFQFDRGYTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride](/img/structure/B3059812.png)
![3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3059813.png)
![5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B3059814.png)


![(R)-tert-Butyl 3-[(pyrrolidin-1-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B3059818.png)

![tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B3059821.png)
![3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B3059822.png)
![2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride](/img/structure/B3059823.png)
![Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate](/img/structure/B3059824.png)
